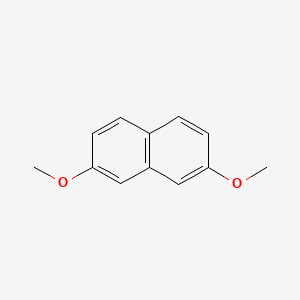

2,7-Dimethoxynaphthalene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKHAIRFQKFMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188243 | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-26-9 | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dimethoxynaphthalene (CAS: 3469-26-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxynaphthalene is an aromatic ether that serves as a versatile building block in organic synthesis.[1] Its unique structural and electronic properties, derived from the naphthalene (B1677914) core with methoxy (B1213986) groups at the 2 and 7 positions, make it a valuable intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed spectroscopic data, a representative synthesis protocol, and its key applications in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is sparingly soluble in water but soluble in many organic solvents.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3469-26-9 | [3][4] |

| Molecular Formula | C₁₂H₁₂O₂ | [3][4] |

| Molecular Weight | 188.22 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Naphthalene, 2,7-dimethoxy- | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 137-139 °C | [5] |

| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [1] |

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques. The key data are presented below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.642 | d | 2H | H-4, H-5 | [6] |

| 7.050 | dd | 2H | H-3, H-6 | [6] |

| 6.991 | d | 2H | H-1, H-8 | [6] |

| 3.892 | s | 6H | -OCH₃ | [6] |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment | Reference |

| 157.5 | C-2, C-7 | [7] |

| 135.9 | C-4a, C-8a | [7] |

| 129.2 | C-4, C-5 | [7] |

| 124.2 | C-3, C-6 | [7] |

| 105.7 | C-1, C-8 | [7] |

| 55.3 | -OCH₃ | [7] |

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment | Reference |

| ~3050 | Aromatic C-H stretch | [8] |

| ~2950, 2830 | Aliphatic C-H stretch (-OCH₃) | [8] |

| ~1625, 1510 | Aromatic C=C stretch | [2] |

| ~1250, 1030 | C-O (ether) stretch | [8] |

Mass Spectrometry

| m/z | Interpretation | Reference |

| 188 | [M]⁺ (Molecular ion) | [3][8] |

| 173 | [M-CH₃]⁺ | |

| 145 | [M-CH₃-CO]⁺ | [3] |

| 115 | [C₉H₇]⁺ |

Experimental Protocols

The most common and established method for the synthesis of this compound is the Williamson ether synthesis, starting from its precursor, 2,7-dihydroxynaphthalene (B41206).[2]

Synthesis of this compound from 2,7-Dihydroxynaphthalene

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

-

Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

-

Anhydrous solvent (e.g., Acetone, DMF, or THF)

-

Deionized water

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dihydroxynaphthalene in the chosen anhydrous solvent.

-

Add a suitable base (e.g., sodium hydroxide or potassium carbonate) to the solution. The amount of base should be in stoichiometric excess (at least 2 equivalents) to ensure complete deprotonation of both hydroxyl groups.

-

Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for the formation of the dianion.

-

Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. This addition should be done dropwise, and the temperature may be controlled with an ice bath if the reaction is highly exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with water and then with a brine solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography.

Visualizations

Synthesis and Applications of this compound

Caption: Synthesis workflow and major applications of this compound.

General Workflow for Drug Discovery Utilizing this compound

Caption: Role of this compound in a typical drug discovery workflow.

Applications in Research and Drug Development

This compound is a crucial intermediate in various fields of chemical research and development.

-

Pharmaceutical Synthesis: Its naphthalene core provides a scaffold for the synthesis of diverse medicinal compounds.[1] Researchers utilize its structure to introduce specific functional groups and build more complex molecules, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1]

-

Organic Synthesis: As a versatile building block, it is employed in the synthesis of heterocyclic compounds and other complex organic molecules.[1] Its reactivity allows for a range of chemical transformations, making it a valuable tool for synthetic chemists.

-

Materials Science: Derivatives of this compound are explored for their potential in creating novel materials.[1] These can include polymers with specific thermal or optical properties, as well as functional dyes.

-

Analytical Chemistry: this compound has been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to analyze polymetallic porphyrins.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, such as a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 3469-26-9 | Benchchem [benchchem.com]

- 3. This compound | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 98 3469-26-9 [sigmaaldrich.com]

- 6. This compound(3469-26-9) 13C NMR [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Naphthalene, 2,7-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to 2,7-Dimethoxynaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,7-Dimethoxynaphthalene. It details its synthesis, potential applications in research and drug development, and includes experimental protocols for its characterization.

Chemical and Physical Properties

This compound is an aromatic ether with the chemical formula C₁₂H₁₂O₂.[1][2][3] It presents as a white to off-white crystalline solid and is stable under normal laboratory conditions.[2] Its core structure consists of a naphthalene (B1677914) ring substituted with two methoxy (B1213986) groups at the 2 and 7 positions, a configuration that imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 188.22 g/mol | [1][5][6] |

| CAS Number | 3469-26-9 | [1][5] |

| Melting Point | 137-139 °C | [7] |

| Boiling Point | 283.23 °C (estimated) | [7][8] |

| Density | 1.0750 g/cm³ (estimated) | [7][8] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Solubility | Sparingly soluble in water. | [2] |

| InChI Key | PPKHAIRFQKFMLE-UHFFFAOYSA-N | [5][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data Highlights | Source(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [9] |

| ¹³C NMR | Spectra available. | [1] |

| Infrared (IR) | Conforms to structure. Spectra available via ATR-IR and other techniques. | [1][10] |

| UV-Vis | UV/Visible spectrum data is available. | [3][5] |

| Mass Spectrometry | Mass spectrum (electron ionization) data is available. | [3] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the Williamson ether synthesis, starting from its precursor, 2,7-dihydroxynaphthalene (B41206).[5] This involves the O-methylation of the hydroxyl groups.

The precursor, 2,7-dihydroxynaphthalene, is typically synthesized from 2,7-naphthalenedisulfonic acid sodium salt via alkali fusion.[5] The sulfonation of naphthalene at high temperatures favors the formation of the thermodynamically stable beta-isomers, leading to the 2,7-disubstituted product.[5]

Experimental Protocols

This protocol is a generalized procedure based on the principles of Williamson ether synthesis.

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (B3395972) (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dihydroxynaphthalene in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Slowly add dimethyl sulfate dropwise to the stirring suspension at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield pure this compound.

The following workflow outlines the standard procedures for the physical and spectroscopic characterization of synthesized this compound.

Protocol for Melting Point Determination:

-

A small amount of the dry, crystalline product is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired on a spectrometer (e.g., 400 MHz).

Protocol for Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is placed on the crystal of an ATR-FTIR spectrometer.

-

The spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4] Its rigid, C2-symmetric structure makes it an attractive scaffold in medicinal chemistry and materials science.[5]

-

Pharmaceutical Intermediate: It is a key precursor in the synthesis of various compounds, including potential anticancer agents.[11] The naphthalene core can be further functionalized to create novel heterocyclic systems for drug design.[4]

-

Supramolecular Chemistry: The linear geometry of 2,7-disubstituted naphthalenes makes them ideal for constructing macrocycles and host-guest systems.[5]

-

Materials Science: Derivatives of this compound have been explored for their potential in creating liquid crystals and microporous polymers for applications in gas separation and storage.[5] It has also been used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

The purity of this compound is critical in pharmaceutical applications, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final drug product.[4]

References

- 1. This compound | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Naphthalene, 2,7-dimethoxy- [webbook.nist.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 3469-26-9 | Benchchem [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound CAS#: 3469-26-9 [chemicalbook.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound(3469-26-9) 1H NMR [m.chemicalbook.com]

- 10. 2,7-Dihydroxynaphthalene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 2,7-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxynaphthalene is a disubstituted naphthalene (B1677914) derivative with the chemical formula C₁₂H₁₂O₂.[1][2] Its unique C2-symmetric geometry and electron-rich aromatic system make it a valuable building block in various fields, including materials science and medicinal chemistry.[3] In pharmaceutical research, the rigid naphthalene scaffold of this compound serves as a versatile intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[4] Understanding its precise molecular structure and geometry is paramount for designing novel compounds with specific biological activities and material properties. This guide provides a comprehensive overview of the molecular structure, geometry, and key physicochemical properties of this compound, supported by experimental data.

Molecular Structure and Properties

This compound consists of a naphthalene ring system where methoxy (B1213986) groups (-OCH₃) are attached to the carbon atoms at positions 2 and 7. The IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) registry number is 3469-26-9.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [3] |

| Melting Point | 137-139 °C | |

| Appearance | Off-white to brown crystalline powder | |

| InChI | 1S/C12H12O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | [5] |

| InChIKey | PPKHAIRFQKFMLE-UHFFFAOYSA-N | [3] |

| SMILES | COc1ccc2ccc(OC)cc2c1 |

Molecular Geometry

The definitive molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The seminal study by Prince, Fronczek, and Gandour (1989) provides the most detailed insights into its three-dimensional structure.[2]

The naphthalene ring system is nearly planar, with an average deviation from planarity of 0.013 Å and a maximum deviation of 0.027 Å.[2] Steric interactions between the hydrogen atoms on the naphthalene ring and the methyl groups of the methoxy substituents influence the orientation of the methoxy groups.[2]

Crystallographic Data

The crystal structure of this compound has been assigned the Cambridge Crystallographic Data Centre (CCDC) deposition number 626668.[5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

| a | 6.109(3) Å | [2] |

| b | 8.235(2) Å | [2] |

| c | 19.713(3) Å | [2] |

| V | 991.8(9) ų | [2] |

| Z | 4 | [2] |

| Dₓ | 1.260 g/cm³ | [2] |

Key Bond Lengths and Angles

The following table summarizes key bond lengths and angles as determined by X-ray crystallography.

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| O1—C1 | 1.353(4) | [6] |

| O1—C11 | 1.413(4) | [6] |

| O2—C7 | 1.369 | [6] |

| C4—C5 | 1.411(4) | [6] |

| C4—C9 | 1.420(4) | [6] |

| CH₃O—C—C (syn to H) | 125.5(3) | [2] |

| CH₃O—C—C (anti to H) | 114.3(3) | [2] |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,7-dihydroxynaphthalene (B41206).[3]

Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound by the O-methylation of 2,7-dihydroxynaphthalene.

Reactants:

-

2,7-Dihydroxynaphthalene

-

A methylating agent (e.g., dimethyl sulfate)

-

A strong base (e.g., sodium hydroxide)

-

An appropriate solvent

Procedure:

-

Deprotonation: In a suitable reaction vessel, dissolve 2,7-dihydroxynaphthalene in an appropriate solvent.

-

Add a strong base, such as sodium hydroxide, to the solution. The base deprotonates the hydroxyl groups of the 2,7-dihydroxynaphthalene, forming the more nucleophilic 2,7-dinaphthoxide anion.[3]

-

Methylation: Slowly add a methylating agent, such as dimethyl sulfate, to the reaction mixture. The nucleophilic oxygen atoms of the dinaphthoxide anion attack the methyl group of the methylating agent in an Sₙ2 reaction.[3]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction and perform an appropriate work-up procedure to isolate the crude product. This may involve extraction and washing steps.

-

Purification: Purify the crude this compound by a suitable method, such as recrystallization or column chromatography, to obtain the final product with high purity.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Williamson ether synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and geometry of this compound. The crystallographic data confirms a near-planar naphthalene core with specific orientations of the methoxy groups due to steric hindrance. The provided quantitative data on bond lengths, bond angles, and crystal parameters are essential for computational modeling and rational drug design. Furthermore, the detailed experimental protocol for its synthesis offers a practical guide for researchers. The unique structural characteristics of this compound underscore its importance as a versatile scaffold in the development of new chemical entities with potential therapeutic applications.

References

- 1. [2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-yl](4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 3469-26-9 | Benchchem [benchchem.com]

- 4. (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,7-Dimethoxynaphthalene: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 2,7-Dimethoxynaphthalene, a key aromatic compound utilized in various research and development applications, including materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR data for this compound, providing insights into its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.66 | d | 2H | H-4, H-5 |

| 7.08 | d | 2H | H-1, H-8 |

| 6.94 | dd | 2H | H-3, H-6 |

| 3.91 | s | 6H | -OCH₃ |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 157.5 | C-2, C-7 |

| 136.2 | C-9, C-10 |

| 129.0 | C-4, C-5 |

| 124.1 | C-1, C-8 |

| 115.8 | C-3, C-6 |

| 105.7 | C-OCH₃ |

| 55.3 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The table below lists the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and methyl) |

| 1625 | Strong | C=C stretch (aromatic) |

| 1510 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (asymmetric) |

| 1030 | Strong | C-O stretch (symmetric) |

| 830 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data

The major peaks in the electron ionization (EI) mass spectrum are presented below.

| m/z | Relative Intensity (%) | Assignment |

| 188.22 | 100 | [M]⁺ (Molecular Ion) |

| 173.19 | 80 | [M-CH₃]⁺ |

| 145.16 | 40 | [M-CH₃-CO]⁺ |

| 115.12 | 30 | [C₉H₇]⁺ |

Experimental Protocols

The following sections describe the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy Protocol

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1][2] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

IR Spectroscopy Protocol

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[3] A small amount of the solid this compound sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹.

References

An In-depth Technical Guide to the Synthesis of 2,7-Dimethoxynaphthalene from 2,7-Dihydroxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,7-dimethoxynaphthalene, a valuable building block in pharmaceutical and materials science research.[1] The primary and most established method for this transformation is the O-methylation of 2,7-dihydroxynaphthalene (B41206), a classic example of the Williamson ether synthesis.[1] This document outlines the chemical principles, detailed experimental protocols, and purification techniques for this synthesis.

Reaction Principle

The synthesis of this compound from 2,7-dihydroxynaphthalene proceeds via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the weakly acidic hydroxyl groups of 2,7-dihydroxynaphthalene by a strong base to form a highly nucleophilic bis-naphthoxide ion. This intermediate then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, displacing the leaving group to form the desired diether product, this compound.

Experimental Protocols

Two primary protocols are presented, utilizing either dimethyl sulfate or iodomethane (B122720) as the methylating agent.

Protocol 1: Methylation using Dimethyl Sulfate

This protocol is adapted from established procedures for the methylation of naphthols.[2]

Experimental Workflow

Caption: Workflow for the synthesis of this compound using dimethyl sulfate.

Detailed Methodology:

-

Preparation of Sodium 2,7-bis(naphthoxide): In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, dissolve 2,7-dihydroxynaphthalene in an aqueous solution of sodium hydroxide.

-

Methylation: Cool the resulting solution to 10°C using an ice bath. While stirring vigorously, add dimethyl sulfate dropwise via the dropping funnel over approximately one hour. It is crucial to maintain the reaction temperature below 10°C during the addition.

-

Reaction Completion: Once the addition is complete, warm the reaction mixture on a hot water bath to 70-80°C for one hour to ensure the reaction goes to completion and to hydrolyze any unreacted dimethyl sulfate.[2]

-

Isolation of Crude Product: Cool the mixture to room temperature. The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with a large volume of water.[2]

-

Purification: The crude product is then purified by recrystallization from a minimal amount of boiling ethanol.[2]

Protocol 2: Methylation using Iodomethane

This protocol is adapted from a similar procedure for the methylation of a dihydroxynaphthalene isomer.[3]

Experimental Workflow

Caption: Workflow for the synthesis of this compound using iodomethane.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,7-dihydroxynaphthalene in N,N-dimethylformamide (DMF).

-

Addition of Reagents: To this solution, add potassium carbonate followed by iodomethane.

-

Reaction: Stir the reaction mixture at room temperature for approximately 2 hours.[3]

-

Work-up: After the reaction is complete, add dichloromethane and water to the reaction mixture. Separate the organic layer and wash it with distilled water.

-

Isolation: Remove the solvent by distillation under reduced pressure to obtain the crude this compound.[3]

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 2,7-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | Starting Material[4] |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Methylating Agent |

| Iodomethane | CH₃I | 141.94 | Methylating Agent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent |

| Water | H₂O | 18.02 | Solvent/Wash |

Table 2: Reaction Parameters and Product Characterization

| Parameter | Protocol 1 (Dimethyl Sulfate) | Protocol 2 (Iodomethane) |

| Stoichiometry | ||

| 2,7-Dihydroxynaphthalene | 1.0 eq | 1.0 eq |

| Base | ~2.2 eq NaOH | ~10.0 eq K₂CO₃[3] |

| Methylating Agent | ~2.2 eq Dimethyl Sulfate | ~10.0 eq Iodomethane[3] |

| Reaction Conditions | ||

| Solvent | Water | DMF[3] |

| Temperature | <10°C (addition), then 70-80°C[2] | Room Temperature (~20°C)[3] |

| Reaction Time | ~2 hours | 2 hours[3] |

| Product Information | ||

| Yield | High (expected) | ~90% (based on analogue)[3] |

| Melting Point | 137-139 °C | 137-139 °C |

| Appearance | Off-white to brown crystalline powder | Off-white to brown crystalline powder |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) | δ ~3.9 ppm (s, 6H, -OCH₃), δ ~7.1-7.7 ppm (m, 6H, Ar-H) | δ ~3.9 ppm (s, 6H, -OCH₃), δ ~7.1-7.7 ppm (m, 6H, Ar-H) |

Signaling Pathway and Logical Relationships

The chemical transformation follows a well-defined pathway based on the principles of nucleophilic substitution.

Caption: Reaction pathway for the synthesis of this compound via Williamson ether synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that while these protocols are based on reliable literature, optimization of reaction conditions may be necessary to achieve the highest possible yields and purity. Standard laboratory safety procedures should be strictly followed, particularly when handling corrosive bases and toxic methylating agents.

References

The Nexus of Structure and Function: An In-depth Technical Guide to the Electronic Properties of 2,7-Disubstituted Naphthalenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 2,7-disubstituted naphthalenes, a class of molecules of significant interest in organic electronics and medicinal chemistry. The strategic placement of substituents at the 2 and 7 positions of the naphthalene (B1677914) core allows for precise tuning of their photophysical and electrochemical characteristics, making them promising candidates for applications ranging from organic field-effect transistors (OFETs) to fluorescent probes.[1][2][3] This document outlines the synthesis, electronic properties, and characterization methodologies for these compounds, presenting quantitative data in a structured format to facilitate comparison and further research.

Synthetic Pathways to 2,7-Disubstituted Naphthalenes

The synthesis of 2,7-disubstituted naphthalenes is predominantly achieved through modern cross-coupling reactions, starting from readily available 2,7-dibromonaphthalene (B1298459) or 2,7-dihydroxynaphthalene.[4] Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are instrumental in introducing a wide variety of aryl, acetylenic, and other functional groups.[2] Furthermore, palladium-catalyzed amination reactions are employed to synthesize 2,7-diamino naphthalene derivatives.[5][6]

A general synthetic scheme is illustrated below, showcasing the versatility of these methods in accessing a diverse library of 2,7-disubstituted naphthalene derivatives.

Electronic Properties: A Quantitative Overview

The electronic properties of 2,7-disubstituted naphthalenes are critically dependent on the nature of the substituents. Electron-donating or -withdrawing groups can significantly modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO gap and, consequently, the optical and electrical characteristics of the molecule.[1]

The following tables summarize key electronic and photophysical data for a series of 2,7-disubstituted naphthalene derivatives, providing a comparative look at the impact of different functional groups.

Table 1: Electrochemical Properties of 2,7-Disubstituted Naphthalene Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| BPCEN-1 | -CH=CH-(9-phenylcarbazole) | -5.55 | -2.83 | 2.72 |

| BPCEN-2 | -C(CN)=CH-(9-phenylcarbazole) | -5.73 | -3.06 | 2.67 |

| BNPASN-1 | -CH=CH-(4-(1-naphthyl)phenylamine) | -5.48 | -2.78 | 2.70 |

| BNPASN-2 | -C(CN)=CH-(4-(1-naphthyl)phenylamine) | -5.53 | -2.98 | 2.55 |

Data sourced from Electrochemical and Spectrum Properties of 2,7-Naphthalene Ligand Compounds.[7]

Table 2: Photophysical Properties of 2,7-Disubstituted Naphthalene Derivatives

| Compound | Substituent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Optical Band Gap (Egopt, eV) |

| DIN | α-bond linked naphthalene | 339 | - | 3.16 |

| DSN | double bond linked naphthalene | 359 | - | 3.09 |

| DPEN | triple bond linked naphthalene | 354 | - | 3.38 |

| 1b | Asymmetric SiMe2 and SiPh2 substitution | 305 | 335, 345 | - |

| 2b | Symmetric naphthalene disilane | 305 | >400 (in non-polar solvents) | - |

| 3b | No Ph substituents on Si | 305 | 335, 345 | - |

Data for DIN, DSN, and DPEN sourced from "Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors..."[2] Data for 1b, 2b, and 3b sourced from "The photophysical properties of naphthalene bridged disilanes".[8]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of 2,7-disubstituted naphthalenes. Below are standardized protocols for key analytical techniques.

Synthesis and Purification (General Procedure for Suzuki Coupling)

A mixture of 2,7-dibromonaphthalene (1.0 eq), the corresponding boronic acid (2.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like K2CO3 (4.0 eq) is prepared in a solvent system, typically a mixture of toluene, ethanol, and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 24-48 hours. After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2,7-disubstituted naphthalene.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. The sample is dissolved in a suitable spectroscopic grade solvent (e.g., dichloromethane (B109758), cyclohexane) to a concentration of approximately 10-5 M. The absorption spectrum is typically recorded from 200 to 800 nm. The optical band gap (Egopt) is estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).[2]

Fluorescence Spectroscopy

Fluorescence emission spectra are measured using a spectrofluorometer. The sample is prepared in a spectroscopic grade solvent at a concentration similar to that used for UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[9] The sample is excited at its absorption maximum (λmax), and the emission spectrum is recorded. The fluorescence quantum yield (Φf) can be determined relative to a standard of known quantum yield.

Cyclic Voltammetry (CV)

Cyclic voltammetry is performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[10][11] The experiment is conducted in a deoxygenated solution of the sample (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The potential is swept between set limits, and the resulting current is measured. The HOMO and LUMO energy levels are estimated from the onset of the first oxidation (Eox) and reduction (Ered) potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[2][8]

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding the interplay between molecular structure and electronic properties, as well as the experimental workflow for their characterization.

This guide serves as a foundational resource for researchers interested in the rich and tunable electronic landscape of 2,7-disubstituted naphthalenes. The systematic investigation of structure-property relationships in this class of compounds will undoubtedly continue to fuel innovations in materials science and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene - Google Patents [patents.google.com]

- 5. Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The photophysical properties of naphthalene bridged disilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 11. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Solubility of 2,7-Dimethoxynaphthalene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,7-Dimethoxynaphthalene in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on qualitative solubility information and provides a generalized experimental protocol for determining solubility.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is determined by its chemical structure, including the presence of polar functional groups and the overall symmetry of the molecule.

This compound possesses a nonpolar naphthalene (B1677914) core and two moderately polar methoxy (B1213986) (-OCH3) groups. This structure results in an overall molecule with low to moderate polarity, predicting good solubility in a range of organic solvents and poor solubility in highly polar solvents like water.

Qualitative Solubility of this compound

Based on available chemical information and the general principles of solubility for naphthalene derivatives, a qualitative summary of the solubility of this compound is presented below. It is important to note that these are general classifications and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.

| Solvent Classification | Common Solvents | Expected Solubility of this compound |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble |

| Polar Protic | Methanol, Ethanol | Soluble[1] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble |

| Halogenated | Chloroform[1], Dichloromethane | Soluble[1] |

| Highly Polar | Water | Insoluble or Sparingly Soluble[1][2] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is straightforward and can be adapted for various solute-solvent systems.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the filtered sample. This can be done by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or under a stream of inert gas.

-

Once the solvent is completely evaporated, allow the vial containing the solid residue to cool to room temperature in a desiccator.

-

Weigh the vial with the dry residue on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as:

-

g/L: (mass of residue in g) / (volume of filtered solution in L)

-

mol/L: (moles of residue) / (volume of filtered solution in L)

-

g/100 g solvent: (mass of residue in g) / (mass of solvent in the filtered solution in g) * 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Gravimetric solubility determination workflow.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally under the precise conditions of interest.

References

An In-depth Technical Guide to 2,7-Dimethoxynaphthalene: Safety, Handling, and MSDS

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of 2,7-Dimethoxynaphthalene, a naphthalene (B1677914) derivative utilized in various chemical syntheses. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3469-26-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][3] |

| Molecular Weight | 188.22 g/mol | [1][3] |

| Appearance | White to orange to green powder to crystal | [4] |

| Melting Point | 137-139 °C | [1][2][4] |

| Boiling Point | 283.23 °C (rough estimate) | [4] |

| Density | 1.0750 (rough estimate) | [4] |

| Solubility | Insoluble in water. | [5] |

| InChI Key | PPKHAIRFQKFMLE-UHFFFAOYSA-N | [1][2] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][6]

GHS Classification:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7] |

| P264 | Wash skin thoroughly after handling.[1][6][7] |

| P271 | Use only outdoors or in a well-ventilated area.[1][6][7] |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][6][7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1][6][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6][7] |

| P319 | Get medical help if you feel unwell.[6][7] |

| P332 + P317 | If skin irritation occurs: Get medical help.[6][7] |

| P337 + P317 | If eye irritation persists: Get medical help.[3] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6][7] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7] |

| P405 | Store locked up.[6][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6][7] |

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Handling:

-

Handle in a well-ventilated place.[7]

-

Wear suitable protective clothing, including gloves and eye/face protection.[7]

-

Avoid contact with skin and eyes.[7]

-

Avoid the formation of dust and aerosols.[7]

-

Use non-sparking tools.[7]

-

Wash hands and any exposed skin thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container.[7]

-

Store locked up.[7]

-

Incompatible materials include strong oxidizing agents and strong bases.[8]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7][9] If breathing is difficult, give oxygen.[9] If not breathing, give artificial respiration.[6] Get medical attention if you feel unwell.[6][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses, if present and easy to do.[7] Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[8]

-

Ingestion: Do not induce vomiting.[9] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or get medical aid immediately.[9]

Caption: First aid workflow for exposure to this compound.

Accidental Release Measures

In the case of a spill or accidental release, the following procedures should be followed.

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator if dust is generated.[7][8][9]

-

Evacuate personnel to safe areas.[7]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.[7]

-

Do not let the chemical enter drains, as it should not be released into the environment.[7][8]

Methods for Cleaning Up:

-

For small spills, use appropriate tools to put the spilled solid in a convenient waste disposal container.[5]

-

For larger spills, contain the spilled material.[5]

-

Collect the material and place it in a suitable, closed container for disposal.[6][7]

-

Avoid generating dust.[8]

Caption: Workflow for responding to a spill of this compound.

Toxicological Information

Experimental Protocols

The safety data sheets and product information pages for this compound do not provide detailed experimental protocols for the toxicological and safety testing performed. Hazard classifications are typically determined by manufacturers or regulatory bodies based on a review of available data, which may not be publicly accessible.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS for this compound from your supplier before handling the material. All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated facility.

References

- 1. This compound 98 3469-26-9 [sigmaaldrich.com]

- 2. This compound 98 3469-26-9 [sigmaaldrich.com]

- 3. This compound | C12H12O2 | CID 77021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 3469-26-9 [chemicalbook.com]

- 5. 2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS [mubychem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 3469-26-9 Name: this compound [xixisys.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. technopharmchem.com [technopharmchem.com]

Luminescent and Fluorescent Properties of 2,7-Dimethoxynaphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene (B1677914) derivatives represent a cornerstone in the development of fluorescent materials due to their inherent photophysical and chemical properties.[1] The rigid, planar, and large π-conjugated electron system of the naphthalene core often results in high quantum yields and excellent photostability.[1][2] Among the various substitution patterns, the 2,7-disubstitution is of particular interest as it provides a unique linear, C2-symmetric geometry that influences the molecule's electronic and mesogenic properties.[3] The introduction of electron-donating methoxy (B1213986) groups at the 2 and 7 positions creates the 2,7-dimethoxynaphthalene scaffold, an electron-rich core that serves as a versatile building block for a diverse range of luminescent materials, fluorescent probes, and intermediates for active pharmaceutical ingredients (APIs).[3][4] This guide provides an in-depth exploration of the luminescent and fluorescent properties of this compound derivatives, focusing on quantitative data, experimental methodologies, and applications relevant to research and drug development.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule absorbs a photon of light, exciting an electron to a higher electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, an energy difference known as the Stokes shift. The entire process is typically very fast, occurring on the nanosecond timescale. Naphthalene-based dyes are known for their rigid structure and extensive π-electron conjugation, which contribute to their high quantum efficiency and photostability.[1]

Caption: Jablonski diagram illustrating electronic transitions for fluorescence and phosphorescence.

Quantitative Photophysical Data

The photophysical properties of naphthalene derivatives can be finely tuned by chemical modification. While comprehensive data for a wide range of this compound derivatives is distributed across numerous studies, the following table summarizes representative data for naphthalene-based compounds to illustrate the typical ranges of their key fluorescent parameters. The specific substituents and the solvent environment significantly impact these values.

| Compound Class | Derivative Example | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) | Solvent |

| Naphthalene Chalcone | (E)−3-(1-methoxynaphthalen-2-yl)−1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one | 300-350 | 495 | Not Reported | Not Reported | DMSO |

| Naphthalene Derivative | General Structure P7 | 278 | 340 | Not Reported | ~6800 | Not specified |

| Naphthalene Derivative | General Structure P9 | 258, 291 | 324 | Not Reported | ~6500 (from 291 nm) | Not specified |

| Naphthalene Schiff Base Probe | Probe F6 | Not specified | 462 (probe alone) | Not Reported | Not Reported | Methanol |

| Naphthalene Schiff Base Probe | Probe F6 + Al³⁺ | Not specified | 434 (complex) | Not Reported | Not Reported | Methanol |

Note: This table is illustrative. Quantitative data for specific this compound derivatives is highly dependent on the full molecular structure and experimental conditions.

Experimental Protocols

Accurate determination of fluorescent properties is critical for evaluating the potential of a derivative. The following sections detail standardized methodologies for key measurements.

Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy

This protocol outlines the general procedure for acquiring absorption and emission spectra.

-

Materials and Instrumentation:

-

High-purity (spectroscopic grade) solvent (e.g., cyclohexane, ethanol, DMSO).

-

UV-Vis Spectrophotometer.

-

Spectrofluorometer equipped with a Xenon lamp source and photomultiplier tube (PMT) detector.

-

1 cm path length quartz cuvettes.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µM). The final concentration should yield an absorbance value below 0.1 at the excitation wavelength to minimize inner filter effects.[5]

-

-

Measurement Procedure:

-

Absorption Spectrum: Record the UV-Vis absorption spectrum of the dilute solution from approximately 200 to 600 nm to determine the wavelength(s) of maximum absorption (λ_max).

-

Emission Spectrum: Set the excitation wavelength on the spectrofluorometer to a determined λ_max. Record the fluorescence emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. This spectrum should be congruent with the absorption spectrum if a single species is responsible for the fluorescence.

-

Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Determination

The comparative method is most commonly used to determine the Φ_F of a test compound by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[5]

-

Materials:

-

Test Sample (e.g., this compound derivative).

-

Reference Standard: A fluorophore with a known Φ_F that absorbs and emits in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54; or rhodamine 6G in ethanol, Φ_F = 0.95).[5]

-

Spectroscopic grade solvent. The same solvent must be used for both the sample and the standard.

-

-

Procedure:

-

Prepare a series of at least five dilutions for both the test sample and the reference standard in the same solvent.

-

For each solution, measure the absorbance at the chosen excitation wavelength. The absorbance values should be kept below 0.1.[5]

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.

-

-

Data Analysis:

-

The plots should yield straight lines passing through the origin. Determine the slope (Gradient) of each line.

-

Calculate the quantum yield of the test sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the test sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (this term becomes 1 if the same solvent is used).[5]

-

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Applications in Research and Drug Development

The unique photophysical properties of this compound derivatives make them valuable tools in various scientific and pharmaceutical applications.

Fluorescent Probes and Sensors

The naphthalene scaffold can be functionalized to create probes that exhibit changes in their fluorescence properties upon binding to specific analytes. This "turn-on," "turn-off," or ratiometric response allows for the sensitive and selective detection of ions and small molecules. For example, naphthalene-based Schiff base derivatives have been successfully designed as highly selective fluorescent probes for the detection of Al³⁺ ions.[6] The binding of the metal ion to the probe restricts intramolecular rotation and enhances charge transfer, leading to a significant increase in fluorescence intensity. Such probes are instrumental in environmental monitoring and biological studies of metal ion homeostasis.[6]

Cellular and Bio-imaging

The inherent fluorescence and hydrophobicity of the naphthalene core make its derivatives excellent candidates for bio-imaging.[1] They can be designed to localize within specific cellular compartments, such as membranes, enabling the visualization of cellular architecture and dynamic processes.[7][8] Distyrylnaphthalene derivatives, for instance, have been developed as effective fluorescent dyes for staining the membranous structures of eukaryotic cells, proving useful across a wide range of cell types, including both adherent and suspension cells.[7][8] Their utility in fluorescence microscopy allows for real-time monitoring of cellular events, which is crucial in drug discovery for assessing compound uptake, distribution, and mechanism of action.[8][9]

Caption: Schematic of a fluorescent probe interaction leading to a detectable signal change.

Conclusion

This compound and its derivatives constitute a versatile and powerful class of fluorophores. Their robust photophysical properties, characterized by high quantum efficiency and stability, combined with the synthetic tractability of the naphthalene core, allow for the development of sophisticated molecular tools. From fundamental photophysical studies to advanced applications in chemosensing and cellular imaging, these compounds provide researchers and drug development professionals with invaluable assets for detection, visualization, and quantification. Future research will undoubtedly continue to expand the utility of this scaffold, leading to the creation of next-generation probes and materials with enhanced brightness, photostability, and analyte specificity for increasingly complex biological and diagnostic challenges.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. This compound | 3469-26-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Theoretical Conformational Analysis of 2,7-Dimethoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethoxynaphthalene is a key aromatic scaffold in medicinal chemistry and materials science, where its three-dimensional structure dictates its physicochemical properties and biological activity. A thorough understanding of its conformational landscape is therefore essential for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the theoretical conformational analysis of this compound. While a dedicated, publicly available theoretical study on the complete rotational energy profile of this compound is not prevalent in the literature, this guide synthesizes available experimental data and established computational methodologies for analogous systems to present a robust framework for its conformational analysis. This document outlines the likely stable conformers, the computational methods for determining their relative energies and rotational barriers, and the experimental data that informs and validates these theoretical models.

Introduction

The conformational flexibility of a molecule is a critical determinant of its function. For molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound, the potential energy surface (PES) associated with the rotation around these bonds defines the accessible conformations. The study of this PES, known as conformational analysis, identifies the low-energy, stable conformers and the energy barriers that separate them.

In this compound, the rotation of the two methoxy groups relative to the naphthalene (B1677914) plane gives rise to several possible conformers. The relative orientation of the methyl groups can be described as syn (both on the same side of the naphthalene ring) or anti (on opposite sides). Furthermore, the orientation of each methoxy group with respect to the naphthalene ring can be planar or non-planar.

Computational chemistry provides powerful tools to explore the conformational landscape of molecules.[1] Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to map the PES and provide quantitative data on the relative energies and rotational barriers of different conformers.[1] This theoretical data can then be correlated with experimental findings from techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conformational Landscape of this compound

The primary conformational flexibility in this compound arises from the rotation around the Ar-O bonds of the two methoxy groups. By analogy with studies on 1-methoxynaphthalene (B125815), we can anticipate the key stationary points on the potential energy surface.[1]

Stable Conformers

Computational studies on 1-methoxynaphthalene have identified two primary low-energy planar conformers: cis and trans.[1] For this compound, with two methoxy groups, the key conformers are expected to be:

-

Anti-planar (trans-trans): In this conformation, both methoxy groups lie in the plane of the naphthalene ring, with the methyl groups pointing away from each other. This arrangement is expected to be the global minimum due to minimized steric hindrance.

-

Syn-planar (cis-cis): Here, both methoxy groups are in the plane of the naphthalene ring, with the methyl groups pointing towards the same side of the molecule. This conformer is likely to be of slightly higher energy than the anti-planar form due to some steric repulsion.

-

Mixed-planar (cis-trans): One methoxy group is in the cis and the other in the trans orientation.

Transition States

The transition states for the interconversion of these stable conformers would involve the rotation of one or both methoxy groups out of the naphthalene plane. A key transition state is expected to have one methoxy group perpendicular to the aromatic plane.[1] The energy difference between the planar ground state and this perpendicular transition state defines the rotational barrier.

Experimental Data

Experimental data from X-ray crystallography provides a definitive picture of the conformation of this compound in the solid state. This data serves as a crucial benchmark for validating computational models.

Crystal Structure of this compound

A study by Prince et al. determined the crystal structure of this compound.[2] The key findings are summarized in the table below.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2(1)2(1)2(1) | [2] |

| Naphthalene Ring Deviation from Planarity | 0.013 (3) Å (average), 0.027 (3) Å (maximum) | [2] |

| C-O-C-H (methoxy) Torsion Angle | One methoxy group is anti to the neighboring α-carbon of the ring with a C-C-O-C torsion angle of -178.7 (2)° | [3] |

| CH3O-C-C angle (syn to H) | 125.5 (3)° | [2] |

| CH3O-C-C angle (anti to H) | 114.3 (3)° | [2] |

The crystal structure reveals that the naphthalene core is nearly planar.[2] Steric interactions between the methyl groups and the adjacent hydrogen atoms cause a slight opening of the angles between the methoxy groups and the ring.[2] One of the methoxy groups adopts an anti-planar conformation.[3]

Theoretical Methodologies

A theoretical conformational analysis of this compound would typically involve the following steps:

Initial Structure Generation

An initial 3D structure of this compound is generated using molecular modeling software.

Potential Energy Surface (PES) Scan

A relaxed PES scan is performed by systematically rotating the dihedral angles of the two methoxy groups (e.g., C1-C2-O-CH3 and C6-C7-O-CH3) while optimizing the rest of the molecular geometry at each step. This is typically done using a computationally efficient method like Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d)). This scan helps to identify the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states.

Geometry Optimization and Frequency Calculation

The structures corresponding to the stationary points (minima and maxima) identified from the PES scan are then fully optimized without any constraints. A frequency calculation is subsequently performed on these optimized structures. For a stable conformer (a true minimum), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the motion along the reaction coordinate (in this case, the rotation of the methoxy group).

Single-Point Energy Calculation

To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).

Conclusion

References

The Chemical Reactivity of the Naphthalene Core in 2,7-Dimethoxynaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethoxynaphthalene is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its naphthalene (B1677914) core, activated by two electron-donating methoxy (B1213986) groups, exhibits a unique reactivity profile that allows for selective functionalization. This guide provides a comprehensive overview of the chemical reactivity of the this compound core, focusing on key transformations and providing detailed experimental insights for laboratory applications.

The 2,7-disubstitution pattern imparts a linear, C2-symmetric geometry to the molecule, which is leveraged in the design of supramolecular structures and liquid crystals.[2] The electron-donating nature of the methoxy groups enhances the electron density of the naphthalene ring system, making it highly susceptible to electrophilic attack and influencing the regioselectivity of various reactions.[1]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis, starting from 2,7-dihydroxynaphthalene (B41206).[2] This precursor is industrially produced from 2,7-naphthalenedisulfonic acid sodium salt.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methylation of dihydroxynaphthalenes.

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide

-

Water

-

Methanol

Procedure:

-

In a reaction vessel, dissolve 2,7-dihydroxynaphthalene in an aqueous solution of sodium hydroxide.

-

To the stirred solution, add dimethyl sulfate dropwise at a controlled temperature.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the solid product by filtration.

-